molecular formula C12H21FN2O B1476414 (4-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone CAS No. 1997909-58-6

(4-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone

Cat. No.: B1476414
CAS No.: 1997909-58-6
M. Wt: 228.31 g/mol
InChI Key: AWYIGBFCEHSLRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C12H21FN2O and its molecular weight is 228.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

(4-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes such as cytochrome P450 can lead to its metabolism and subsequent biochemical effects. Additionally, it may bind to specific proteins, altering their function and influencing biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses. It can also affect gene expression by interacting with transcription factors or other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with enzymes can result in changes in their activity, affecting downstream biochemical pathways. Additionally, it can influence gene expression by binding to DNA or interacting with transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s activity significantly changes at specific dosage levels. High doses of the compound can result in toxicity, affecting various organs and systems in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its metabolism and the formation of metabolites. These metabolic pathways can influence the compound’s activity and its effects on biochemical processes. Additionally, the compound’s interaction with cofactors can affect metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s distribution within different cellular compartments and tissues, impacting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

[4-(fluoromethyl)piperidin-1-yl]-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21FN2O/c13-9-10-3-7-15(8-4-10)12(16)11-1-5-14-6-2-11/h10-11,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYIGBFCEHSLRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCC(CC2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone
Reactant of Route 2
(4-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone
Reactant of Route 3
(4-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone
Reactant of Route 4
(4-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone
Reactant of Route 5
Reactant of Route 5
(4-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone
Reactant of Route 6
(4-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.